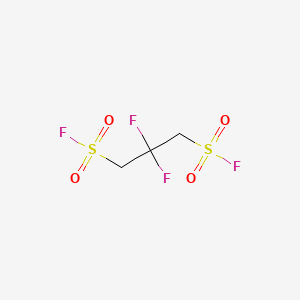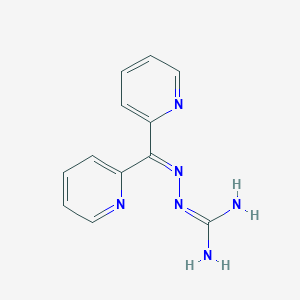
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is an organic compound characterized by the presence of chlorophenyl and methoxyphenyl groups attached to an octyne backbone with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One possible route could involve the coupling of 4-chlorophenylacetylene with 4-methoxyphenylacetylene under palladium-catalyzed conditions to form the octyne backbone. Subsequent hydroxylation reactions can introduce the diol functionality at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alkenes or alkanes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-6-phenylhex-4-yne-3,6-diol
- 3-(4-Methoxyphenyl)-6-phenylhex-4-yne-3,6-diol
Uniqueness
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and physical properties compared to similar compounds. These properties might include differences in reactivity, solubility, and biological activity.
属性
| 106113-04-6 | |
分子式 |
C21H23ClO3 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol |
InChI |
InChI=1S/C21H23ClO3/c1-4-20(23,16-6-10-18(22)11-7-16)14-15-21(24,5-2)17-8-12-19(25-3)13-9-17/h6-13,23-24H,4-5H2,1-3H3 |
InChI 键 |
PLSWLIROFBOHHL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#CC(CC)(C1=CC=C(C=C1)Cl)O)(C2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)



